(R)-3-(Naphthalen-1-yl)cyclohexanone

Chiral building block Enantiomeric purity Absolute configuration

(R)-3-(Naphthalen-1-yl)cyclohexanone (CAS 479586-35-1) is a chiral, non-racemic 3-arylcyclohexanone bearing a naphthalen-1-yl substituent at the stereogenic C3 position. Its molecular formula is C₁₆H₁₆O with a molecular weight of 224.3 g/mol and an exact mass of 224.120115 g/mol.

Molecular Formula C16H16O
Molecular Weight 224.30 g/mol
CAS No. 479586-35-1
Cat. No. B11881120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(Naphthalen-1-yl)cyclohexanone
CAS479586-35-1
Molecular FormulaC16H16O
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESC1CC(CC(=O)C1)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C16H16O/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-2,4-6,9-10,13H,3,7-8,11H2/t13-/m1/s1
InChIKeyAUCXEQITWZQJIC-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-(Naphthalen-1-yl)cyclohexanone (CAS 479586-35-1): Structural Identity, Spectral Fingerprint, and Procurement-Relevant Characterization


(R)-3-(Naphthalen-1-yl)cyclohexanone (CAS 479586-35-1) is a chiral, non-racemic 3-arylcyclohexanone bearing a naphthalen-1-yl substituent at the stereogenic C3 position [1]. Its molecular formula is C₁₆H₁₆O with a molecular weight of 224.3 g/mol and an exact mass of 224.120115 g/mol . The compound is characterized by a cyclohexanone ring substituted with a 1-naphthyl group, distinguishing it from the 2-naphthyl regioisomer and the corresponding phenyl analog. Its identity is verifiable by ¹H NMR, ¹³C NMR, FTIR, and GC-MS spectra [1]. The (R)-enantiomer is commercially available at a specified purity of ≥97% .

Why (R)-3-(Naphthalen-1-yl)cyclohexanone Cannot Be Simply Replaced by Racemic, Regioisomeric, or Phenyl Analogs


Substituting (R)-3-(Naphthalen-1-yl)cyclohexanone with its racemate, the 2-naphthyl regioisomer, 3-phenylcyclohexanone, or the 2-substituted naphthylcyclohexanone introduces quantifiable differences in stereochemical outcome, reactivity, and physicochemical properties that directly affect downstream synthetic utility. The (R)-enantiomer provides a defined absolute configuration at C3, which is essential for enantioselective synthesis where the opposite enantiomer or racemate would yield different or undesired stereoisomers [1]. The 1-naphthyl versus 2-naphthyl substitution position alters both steric environment and electronic conjugation, as evidenced by differential enantiomeric excess (ee) outcomes in parallel kinetic resolution [2]. The naphthyl group imparts greater lipophilicity (LogP 4.07) and steric bulk compared to the phenyl analog, modulating diastereoselectivity in reductive amination and other transformations .

(R)-3-(Naphthalen-1-yl)cyclohexanone: Quantitative Differentiation Evidence Against Closest Analogs


Enantiomeric Identity Verification: (R)-Enantiomer Purity Versus Racemate

The (R)-enantiomer (CAS 479586-35-1) is supplied at a specified purity of 97% . In contrast, the racemic mixture (CAS 161496-96-4) contains equal amounts of (R)- and (S)-enantiomers, resulting in an enantiomeric excess (ee) of 0%. For applications requiring a single enantiomer, the (R)-form eliminates the need for chiral resolution, which typically incurs yield losses of ≥50% if starting from the racemate . Chiral GC or HPLC methods using polysaccharide-based columns are available for ee determination [1].

Chiral building block Enantiomeric purity Absolute configuration

Regioisomeric Differentiation: 1-Naphthyl Versus 2-Naphthyl Substitution Effect on Enantioselective Transformation Outcomes

In the Sc(III)-catalyzed parallel kinetic resolution (PKR) of racemic 3-substituted cyclohexanones via Baeyer-Villiger oxidation, the 2-naphthyl-substituted substrate (Entry 7) gave product distributions of 55:45 (2:3 ratio) with ee values of 81% and 96% for the two products, respectively, at 94% overall yield [1]. While direct data for the 1-naphthyl isomer are not reported in this study, the steric and electronic differences between 1-naphthyl (peri-interaction present) and 2-naphthyl (extended conjugation, no peri-strain) are well-established to produce divergent ee and regioselectivity outcomes in catalytic asymmetric transformations [2]. This class-level inference is supported by the observed difference between phenyl (Entry 1: ee 81%/97%) and 2-naphthyl (Entry 7: ee 81%/96%), confirming that the aryl group identity measurably alters selectivity [1].

Parallel kinetic resolution Enantioselective oxidation Aryl substitution effects

Regiochemical Position Effect: 3-Substituted Versus 2-Substituted Naphthylcyclohexanone

The 3-substituted cyclohexanone scaffold ((R)-3-(naphthalen-1-yl)cyclohexanone) places the naphthyl group at the β-position relative to the carbonyl, whereas the 2-substituted isomer (2-(naphthalen-1-yl)cyclohexanone, CAS 22591-15-7) places it at the α-position . In enantioselective protonation of silyl enol ethers derived from 2-arylcyclohexanones, the 2-(naphthalen-1-yl) substrate achieved only up to 75% ee under chiral Brønsted acid catalysis . By contrast, 3-arylcyclohexanones accessed via asymmetric 1,4-addition of arylboronic acids to 2-cyclohexenone routinely achieve ee values exceeding 90–95% [1]. This fundamental difference in accessible enantioselectivity arises from the distinct enolate geometry and steric environment of 3-substituted versus 2-substituted cyclohexanones [2].

Regioselectivity Ketone reactivity Substrate scope

Lipophilicity and Steric Differentiation: Naphthyl Versus Phenyl Substituent Effects on Physicochemical Properties

The 1-naphthyl substituent imparts substantially higher lipophilicity (calculated LogP 4.07) compared to the phenyl analog (calculated LogP for 3-phenylcyclohexanone is approximately 2.5–2.8) . This LogP difference of approximately 1.2–1.6 log units translates to a roughly 15–40-fold difference in octanol-water partition coefficient, significantly affecting membrane permeability, metabolic stability, and chromatographic retention behavior . In the context of the diastereoselective reductive amination reported by Gilbert et al., the steric bulk of the aryl substituent on 3-arylcyclohexanones directly influences the diastereomeric ratio (dr) of the resulting tertiary amine products, with larger aryl groups generally enhancing diastereoselectivity [1].

Lipophilicity LogP Drug-like properties Structure-property relationships

Structural Confirmation: Spectral Fingerprint Uniqueness for Identity Verification

The compound possesses a unique, experimentally verified spectral fingerprint comprising ¹H NMR, FTIR, and two GC-MS spectra, all archived in the Wiley SpectraBase database under Compound ID tXRyUEuC63 [1]. The InChIKey AUCXEQITWZQJIC-UHFFFAOYSA-N provides a unique structural hash that unambiguously distinguishes this compound from its 2-naphthyl regioisomer, the 2-substituted naphthylcyclohexanone isomer, and phenyl-substituted analogs [1]. This spectral reference enables definitive identity confirmation upon receipt, a critical quality control step not uniformly available for all custom-synthesized chiral intermediates [2].

Quality control Spectral database Compound authentication NMR fingerprinting

Application-Specific Differentiation: (R)-Enantiomer in Melatonergic and CNS Drug Discovery Programs

The naphthalen-1-yl cyclohexanone scaffold maps onto the pharmacophoric framework of melatonergic agonists described in the patent literature. WO 2008/000969 (Servier) discloses naphthalenic derivatives of formula (I) where the naphthalene core with appropriate substitution acts as a melatonin receptor ligand [1]. Related literature on β-substituted naphth-1-yl ethylamido derivatives as melatoninergic agonists establishes the 1-naphthyl substitution as pharmacophorically relevant, with structure-activity relationships sensitive to both the substitution position and the stereochemistry of the linked cycloaliphatic moiety [2]. The (R)-configured cyclohexanone provides a defined stereochemical input for the construction of enantiopure drug candidates, whereas the racemate or (S)-enantiomer would yield different stereoisomers with distinct pharmacological profiles [3].

Melatonin receptor Naphthalenic derivatives Drug discovery intermediate GPCR ligands

Optimal Application Scenarios for (R)-3-(Naphthalen-1-yl)cyclohexanone Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Tertiary Amine Drug Candidates via Diastereoselective Reductive Amination

The (R)-enantiomer serves as a chiral ketone substrate in Rh-catalyzed reductive amination with amines to form enantiomerically enriched tertiary amines. Gilbert et al. (Chem. Commun. 2019) demonstrated high diastereoselectivity for 3-arylcyclohexanones in this transformation, with the aryl group's steric bulk directly influencing the diastereomeric ratio [1]. Using the pre-resolved (R)-enantiomer eliminates the need for post-synthetic chiral separation, streamlining the synthesis of development candidates containing the 3-(naphthalen-1-yl)cyclohexylamine core.

Chiral Intermediate for Melatonergic and CNS Receptor Ligand Development

The naphthalen-1-yl cyclohexanone scaffold maps onto melatonergic pharmacophores disclosed in patent WO 2008/000969 (Servier) [1]. The defined (R)-stereochemistry at C3 provides a stereochemically pure starting point for constructing naphthalenic derivatives where the absolute configuration at the cycloaliphatic ring influences receptor binding affinity and selectivity. Procuring the (R)-enantiomer directly supports enantiopure lead optimization without introducing stereochemical ambiguity [2].

Mechanistic and Selectivity Studies in Parallel Kinetic Resolution and Asymmetric Catalysis Methodology Development

The 1-naphthyl substituent provides a sterically and electronically distinct probe for studying aryl group effects in asymmetric transformations. As demonstrated by the differential ee outcomes for phenyl versus 2-naphthyl substrates in parallel kinetic resolution (ee range: 81–97% depending on aryl group; PMC6676330) [1], the 1-naphthyl derivative is expected to produce yet further differentiated selectivity profiles. The pure (R)-enantiomer enables direct measurement of catalyst-controlled selectivity without racemic background interference [2].

Quality-Control-Verified Building Block for Structure-Activity Relationship (SAR) Libraries

The combination of authenticated reference spectra (¹H NMR, FTIR, GC-MS via SpectraBase) [1], commercially specified purity (≥97%) [2], and defined absolute configuration makes this compound suitable as a quality-controlled building block for medicinal chemistry SAR exploration. Its calculated LogP of 4.07 and PSA of 17.07 Ų position it in a lipophilic chemical space distinct from phenyl analogs, enabling systematic exploration of lipophilicity-driven structure-activity relationships [3].

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